Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate
Description
Historical Development of Azapentacyclic Research
The exploration of azapentacyclic systems emerged from mid-20th-century efforts to synthesize biologically active alkaloids. Early work focused on simpler heterocycles like tetrahydroisoquinolines, but advancements in dearomatization and cascade cyclization strategies enabled access to more complex frameworks. For instance, Magnus and coworkers demonstrated the utility of nucleophilic additions to preactivated azines in synthesizing tetrahydroisoquinoline alkaloids such as lemonomycinone and renieramycin G. These methods laid the groundwork for modern approaches to azapentacyclic systems.
A pivotal shift occurred with the development of biomimetic cascade cyclizations, as exemplified by Corey and Heathcock’s syntheses of dammarenediol II and related triterpenes. These strategies exploited polyene epoxide precursors to forge contiguous quaternary carbon centers, a tactic later adapted for nitrogen-containing pentacycles. The integration of transition-metal catalysis, exemplified by Stoltz’s iridium-catalyzed enantioselective hydrogenation in the synthesis of (−)-juromycin, further expanded the accessibility of stereochemically dense azapentacyclic cores.
Classification within Polycyclic Heterocyclic Chemistry
Azapentacyclic benzoates belong to the broader class of polycyclic heteroaromatic compounds, distinguished by their five fused rings and at least one nitrogen atom. The target compound’s framework—featuring a 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadecahexaen system—shares structural homology with marine alkaloids and terpenoid-derived natural products. Key classification features include:
- Ring fusion patterns : The compound’s bicyclo[6.6.5] backbone is reminiscent of the aspidosperma alkaloids, while the 0²,⁷ and 0¹⁵,¹⁹ bridges introduce unique stereoelectronic constraints.
- Functional group placement : The 16,18-diketone moieties and esterified benzoate group position this derivative within the acylated heterocycle subclass, akin to matrine-type alkaloids.
Significance in Modern Organic Chemistry Research
The synthetic pursuit of azapentacyclic benzoates drives innovation in several areas:
- Methodology development : Strategies such as dearomative hydrogenation (e.g., Shenvi’s synthesis of GB13) and photochemical rearrangements (e.g., Mariano’s mannostatin A synthesis) provide blueprints for accessing similar frameworks.
- Biological relevance : While direct data on the target compound’s activity is limited, structurally related azapentacycles exhibit antitumor (e.g., juromycin) and antimicrobial properties, underscoring their potential in drug discovery.
- Material science applications : The rigid, conjugated system of these compounds may offer opportunities in organic electronics, though this remains underexplored.
Relationship to Other Heterocyclic Frameworks
The azapentacyclic core intersects with multiple heterocyclic families through shared synthetic and structural motifs:
- Isoquinoline alkaloids : The tetrahydroisoquinoline subunit in lemonomycinone mirrors the nitrogen-containing ring of the target compound, suggesting analogous dearomatization strategies.
- Pyridine-derived systems : Reisman’s double acylpyridinium annulation to construct matrine alkaloids highlights the role of pyridine activation in forming polycyclic amines, a tactic applicable to azapentacyclic synthesis.
- Indole-based architectures : Smith’s synthesis of N-Me-aspidospermidine via pyridinium dearomatization illustrates how indole-piperidine fusion strategies could inform the assembly of related pentacycles.
Structurally, the compound’s benzoate ester group links it to simpler aromatic esters like ethyl 4-methylbenzoate, a common building block in heterocyclic chemistry. The ester’s electron-withdrawing nature may influence the electronic properties of the pentacyclic core, analogous to the role of methyl benzoate in stabilizing intermediates during nucleophilic trapping reactions.
Properties
IUPAC Name |
ethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-2-32-27(31)15-11-13-16(14-12-15)28-25(29)23-21-17-7-3-4-8-18(17)22(24(23)26(28)30)20-10-6-5-9-19(20)21/h3-14,21-24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSQSQGRUZLLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and mechanisms of action.
Compound Overview
Chemical Structure : The compound features a pentacyclic framework with dioxo groups at positions 16 and 18 and is characterized by a biphenyl group attached to a highly conjugated system.
Molecular Formula : C₃₁H₂₉N₁O₅
Molecular Weight : Approximately 505.57 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to the compound . In particular, research indicates that derivatives of the 17-azapentacyclo framework exhibit significant antibacterial and antifungal activities.
-
Minimum Inhibitory Concentration (MIC) : Various derivatives were evaluated against common pathogens:
- Staphylococcus aureus
- Escherichia coli
- Bacteroides fragilis
- Candida albicans
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 64 |
| Compound 2 | Bacteroides fragilis | 128 |
| Compound 3 | Escherichia coli | 256 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism, leading to inhibition of growth.
- Cell Membrane Disruption : It may compromise the integrity of bacterial cell membranes.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to induce programmed cell death in various cancer cell lines.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of related compounds demonstrated that derivatives from the azapentacyclo series showed improved activity against both aerobic and anaerobic bacteria compared to previous generations of similar compounds .
The best-performing compound displayed broad-spectrum activity and was effective against multiple strains of bacteria and fungi. This suggests a potential for therapeutic applications in treating infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pentacyclic core is common among related compounds, but substituents at the 17-position vary significantly, leading to divergent properties:
*Molecular weight inferred from analogous compounds (e.g., CAS 861209-01-0, ).
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., ethyl benzoate vs. N-ethylbenzamide) exhibit distinct electronic profiles. The ester group in the target compound may confer higher solubility in polar solvents compared to amides but lower hydrolytic stability .
- Functional Group Diversity : Piperazine-containing derivatives () demonstrate enhanced bioavailability, suggesting that bulky substituents at the 17-position improve membrane permeability.
Physicochemical and Crystallographic Properties
- Crystal Packing : The pentacyclic core adopts a "roof-shaped" geometry with planar angles of ~124.9° between terminal benzene rings. Hydrogen bonding (O–H⋯O) and C–H⋯O interactions stabilize the lattice . Substituents like ethyl benzoate may disrupt this packing, altering melting points and solubility.
- Thermal Stability : Derivatives with acetyl groups () show higher rigidity due to conjugation, whereas ester-containing compounds (target) may exhibit lower thermal stability due to ester cleavage.
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 4-{...}benzoate?
The compound is synthesized via multistep organic reactions, typically involving cyclization and functionalization of azapentacyclic precursors. A common approach includes:
- Step 1 : Formation of the azapentacyclic core via Diels-Alder or photochemical cyclization, as described for structurally related compounds .
- Step 2 : Introduction of the benzoate ester group through nucleophilic substitution or esterification under anhydrous conditions (e.g., using ethyl chloroformate).
- Step 3 : Purification via column chromatography and recrystallization, with yields optimized by controlling reaction temperature and solvent polarity .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard. Key parameters include:
- Data Collection : MoKα radiation (λ = 0.71073 Å) at 100 K, with a detector resolution of 8.4221 pixels/mm .
- Refinement : Full-matrix least-squares on , achieving . Hydrogen atoms are placed geometrically and refined isotropically .
- Key Metrics : Monoclinic space group , unit cell dimensions , volume .
Q. What spectroscopic techniques validate its structural integrity?
- NMR : - and -NMR confirm substituent positions and ring junction stereochemistry. For example, aromatic protons appear at δ 6.5–8.0 ppm, while ester carbonyls resonate near δ 165–170 ppm .
- IR : Strong absorptions at 1720–1740 cm⁻¹ (C=O stretching for ketone and ester groups) and 1250–1300 cm⁻¹ (C–O ester linkage) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., at m/z 320.12 for related analogs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, improving efficiency by 15–20% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for esterification, while non-polar solvents (e.g., toluene) favor cyclization .
- Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions, as higher temperatures promote decomposition .
Q. How are contradictions in crystallographic data resolved?
Discrepancies in atomic displacement parameters (ADPs) or bond angles are addressed by:
- Full Covariance Matrix Analysis : Refines uncertainties in atomic positions, particularly for non-hydrogen atoms .
- Validation Tools : Software like PLATON checks for missed symmetry and validates hydrogen bonding networks .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., azapentacyclo derivatives in Acta Cryst. E) resolves outliers in bond lengths .
Q. What methodologies evaluate its pharmacological potential?
- Cytotoxicity Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC₅₀ values calculated via nonlinear regression .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) to identify anxiolytic or neuroactive properties .
- ADME Profiling : Computational tools (e.g., SwissADME) predict bioavailability, with experimental validation via HPLC-based permeability assays .
Q. Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
